molecular formula C27H20ClFN2O3 B282267 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282267
M. Wt: 474.9 g/mol
InChI Key: XXOCZVUEGOHXDC-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various cellular pathways and enzymes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one have been extensively studied. It has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anticancer effects by inducing apoptosis and inhibiting cancer cell proliferation. In addition, it has been found to exhibit antifungal and antibacterial effects by inhibiting the growth of various fungal and bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a therapeutic agent in various diseases. It also exhibits a broad spectrum of activity against various pathogens. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully studied and evaluated.

Future Directions

There are several future directions for the study of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One of the areas of interest is its potential use as a therapeutic agent in neurodegenerative diseases. Further studies are needed to evaluate its efficacy and safety in these diseases. Another area of interest is the development of novel analogs and derivatives of this compound with improved efficacy and reduced toxicity. In addition, the potential use of this compound in combination therapy with other drugs needs to be explored.

Synthesis Methods

The synthesis of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-fluoroacetophenone with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with indole-3-ethanol in the presence of a reducing agent. The final product is obtained after purification and isolation.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anticancer, antifungal, and antibacterial properties. In addition, it has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C27H20ClFN2O3

Molecular Weight

474.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H20ClFN2O3/c28-19-10-8-16(9-11-19)25(32)23-24(17-4-3-5-20(29)14-17)31(27(34)26(23)33)13-12-18-15-30-22-7-2-1-6-21(18)22/h1-11,14-15,24,30,32H,12-13H2/b25-23-

InChI Key

XXOCZVUEGOHXDC-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CC(=CC=C5)F

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.